molecular formula C6H10N4O2 B12220123 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B12220123
M. Wt: 170.17 g/mol
InChI Key: WRMYEXVEZFDPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole-5-carboxylic acid
  • 3-(Propan-2-yl)-1,3,4-oxadiazole-5-carbohydrazide
  • 1,2,4-Triazole derivatives

Uniqueness

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-propan-2-yl-1,2,4-oxadiazole-5-carbohydrazide

InChI

InChI=1S/C6H10N4O2/c1-3(2)4-8-6(12-10-4)5(11)9-7/h3H,7H2,1-2H3,(H,9,11)

InChI Key

WRMYEXVEZFDPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C(=O)NN

Origin of Product

United States

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